molecular formula C15H10ClN3O5 B3854375 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide

Cat. No.: B3854375
M. Wt: 347.71 g/mol
InChI Key: RTIWUDAGIWKBGU-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a chloro-substituted benzamide

Preparation Methods

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-chloro-4-nitroaniline under acidic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O5/c16-12-6-10(19(21)22)2-3-11(12)15(20)18-17-7-9-1-4-13-14(5-9)24-8-23-13/h1-7H,8H2,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIWUDAGIWKBGU-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide
Reactant of Route 4
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide
Reactant of Route 5
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.